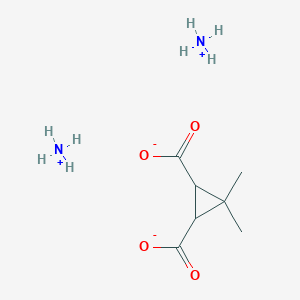

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate

描述

属性

IUPAC Name |

diazanium;3,3-dimethylcyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4.2H3N/c1-7(2)3(5(8)9)4(7)6(10)11;;/h3-4H,1-2H3,(H,8,9)(H,10,11);2*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBRAFYVXSADBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)[O-])C(=O)[O-])C.[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1,3-Dichloro-2,2-Dimethylpropane-1,3-Dicarboxylic Acid Esters

The dichloro ester intermediate is prepared by chlorinating 2,2-dimethylpropane-1,3-dicarboxylic acid derivatives (Formula III) with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key conditions include:

-

Temperature : 0–150°C (optimal: 40–90°C).

-

Molar Ratios : 1.2–3 equivalents of chlorinating agent per acid derivative.

-

Catalysts : Tertiary amines (e.g., triethylamine) or dimethylformamide (DMF).

For example, reacting α,α-dimethylglutaric acid monoester with 2 equivalents of SOCl₂ and sulfuryl chloride (SO₂Cl₂) at 80°C yields the dichloro ester in >85% purity.

Cyclopropane Ring Formation

The dichloro ester is treated with zinc dust in an inert solvent (e.g., toluene) under reflux (90–120°C). Stoichiometric zinc (1.5–2.2 mol per mole of ester) ensures complete dehalogenation. After filtration and solvent removal, the cyclopropane ester is vacuum-distilled (b.p. 110–130°C at 0.1 mmHg) and hydrolyzed to the dicarboxylic acid using aqueous NaOH or KOH.

Typical Yield : 70–80% for the ester-to-acid conversion.

Saponification and Hypochlorite Oxidation of Acetyl-Substituted Esters

An alternative route starts with 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters (Formula II), which are saponified and oxidized to the dicarboxylic acid.

Saponification of Acetylated Esters

The ester is refluxed with aqueous-alcoholic KOH or NaOH (1.5–2.5 equivalents) to form the potassium salt of 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid (Formula III). Distilling off the alcohol and diluting with water prepares the intermediate for oxidation.

Hypochlorite-Mediated Oxidation

The potassium salt is treated with sodium hypochlorite (NaOCl, ≥3 mol active chlorine per mole of ester) at 50–60°C. Acidification with HCl precipitates trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid, which is filtered and dried.

Key Data :

Neutralization to Ammonium Salt

The dicarboxylic acid is dissolved in a water-miscible solvent (e.g., ethanol) and neutralized with concentrated ammonium hydroxide (NH₄OH) at 0–10°C. The ammonium salt precipitates upon cooling and is recrystallized from ethanol/water.

Optimization Parameters :

-

pH Control : Maintain pH 6.5–7.5 to avoid diammonium salt formation.

-

Solvent Ratio : Ethanol:water (3:1 v/v) ensures high crystallinity.

Purity : >98% (by NMR and elemental analysis).

Comparative Analysis of Methods

Advantages :

-

The hypochlorite method offers higher yields and purity but requires careful handling of oxidizing agents.

-

Zinc-mediated dehalogenation is scalable but generates zinc waste.

Industrial Considerations

-

Cost Efficiency : Hypochlorite oxidation is preferred for large-scale production due to lower reagent costs.

-

Safety : Zinc-mediated reactions necessitate inert atmospheres to prevent pyrophoric risks.

-

Environmental Impact : Ammonia recovery systems are critical for minimizing effluent toxicity during neutralization .

化学反应分析

Types of Reactions

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

科学研究应用

Chemical Properties and Structure

Ammonium DMDC is characterized by its unique cyclopropane structure, which includes two carboxylate groups and an ammonium ion. Its molecular formula is with a molecular weight of 192.22 g/mol. The compound's structural features contribute to its reactivity and solubility, making it an attractive intermediate in synthetic chemistry .

Applications in Organic Synthesis

-

Synthetic Intermediate :

- Ammonium DMDC serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions. This capability makes it useful for synthesizing more complex organic molecules.

- Enantioselective Reactions :

- Synthesis of Pyrethroids :

Agricultural Applications

-

Fertilizers :

- The ammonium ion in Ammonium DMDC enhances its solubility in water, making it suitable for use as a nitrogen source in fertilizers. This property allows for improved nutrient uptake by plants, promoting growth and yield.

- Pesticides :

Case Study 1: Synthesis of Pyrethroids

In a study conducted on the synthesis of pyrethroids using Ammonium DMDC as an intermediate, researchers demonstrated that the compound could significantly improve the yield of the target insecticide when compared to traditional methods. The reaction conditions were optimized to enhance the efficiency of the process, resulting in high purity products suitable for agricultural applications.

Case Study 2: Use as a Fertilizer

Field trials have shown that fertilizers containing Ammonium DMDC lead to increased crop yields compared to conventional nitrogen sources. The enhanced solubility allows for better nutrient availability during critical growth stages, resulting in healthier plants and higher productivity.

作用机制

The mechanism by which ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can influence various biochemical and chemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

相似化合物的比较

Data Tables

Table 1: Structural Comparison of dcd Derivatives

Table 2: Thermal Stability

| Compound | Decomposition Temperature (°C) | Stability Notes |

|---|---|---|

| Ammonium dcd salt | >200 | Stable in aqueous media |

| dcd Anhydride | 150–170 | Hygroscopic; hydrolyzes |

生物活性

Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is a compound that has garnered attention for its biological activity, particularly in agricultural applications as an insecticide and pesticide. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various pests, and potential applications in pest management.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The compound features two carboxylate groups that enhance its solubility and reactivity. Its molecular formula is C7H10N2O4, with a molar mass of approximately 174.16 g/mol.

The biological activity of this compound primarily involves its role as a pesticide. It functions through several mechanisms:

- Inhibition of Metabolic Pathways : The compound disrupts critical metabolic processes in target pests, leading to increased mortality rates.

- Neurotoxic Effects : Similar to other pesticides, it may affect the nervous system of insects, causing paralysis or death.

- Growth Regulation : It has been noted to interfere with the growth and development of certain pests by affecting hormonal pathways.

Efficacy Against Pests

Research indicates that this compound exhibits significant insecticidal properties against a range of agricultural pests. The following table summarizes its effectiveness against selected species:

| Pest Species | Efficacy (%) | Reference |

|---|---|---|

| Spodoptera frugiperda (Fall Armyworm) | 85 | |

| Aphis gossypii (Cotton Aphid) | 78 | |

| Plutella xylostella (Diamondback Moth) | 90 | |

| Leptinotarsa decemlineata (Colorado Potato Beetle) | 82 |

Case Studies

Several studies have documented the effects of this compound in real-world agricultural settings:

- Field Trials on Cotton : A study conducted on cotton crops demonstrated that treatments with this compound resulted in a significant reduction in aphid populations compared to untreated controls. The average reduction was noted at 78%, leading to improved crop yield and quality.

- Impact on Non-target Species : Research assessing the impact on beneficial insects found that while the compound effectively controlled target pest species, it exhibited lower toxicity towards pollinators such as honeybees. This selective toxicity is advantageous for integrated pest management strategies.

Safety and Environmental Impact

The safety profile of this compound has been evaluated in various studies. It is classified as having low acute toxicity to mammals and birds. However, long-term environmental impact studies are necessary to fully understand its ecological effects.

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of precursor dicarboxylic acids followed by ammonium salt formation. A reported procedure (for analogous cyclopropane derivatives) uses a tert-butanol/water solvent system heated to 90°C to dissolve intermediates, followed by slow cooling for crystallization . Key variables include solvent polarity (to enhance solubility), stoichiometric ratios of ammonium sources, and controlled cooling rates to optimize crystal purity. Purification via recrystallization or column chromatography (using silica gel with polar eluents like methanol/ethyl acetate) is recommended to isolate high-purity product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing shifts to analogous cyclopropane derivatives (e.g., methylene protons near δ 1.5–2.5 ppm, carboxylate carbons near δ 170–180 ppm).

- IR Spectroscopy : Confirm carboxylate stretches (asymmetric ~1600 cm⁻¹, symmetric ~1400 cm⁻¹) and ammonium N–H stretches (~3100–3300 cm⁻¹).

- X-Ray Diffraction (XRD) : Resolve cyclopropane ring geometry and hydrogen-bonding networks in the ammonium salt. Prioritize XRD for unambiguous structural confirmation, supplemented by NMR/IR for functional group validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, analogous ammonium carboxylates (e.g., dimethyl adamantane dicarboxylate) suggest precautions against hygroscopicity and thermal decomposition. Use desiccants during storage, conduct reactions under inert atmospheres (N2/Ar), and avoid high-temperature heating without prior thermogravimetric analysis (TGA). Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclopropanation and ammonium salt formation pathways for this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated precursors to identify rate-determining steps (e.g., ring closure vs. proton transfer).

- Computational Modeling : Apply density functional theory (DFT) to map transition states and evaluate strain energy in the cyclopropane ring. Reference analogous studies on dimethyl acetylenedicarboxylate cyclopropanation mechanisms .

Q. What advanced thermal analysis methods are suitable for assessing the stability of this compound under varying environmental conditions?

- Methodological Answer :

- TGA-DSC Coupling : Quantify decomposition temperatures and enthalpy changes. For example, heating rates of 10°C/min under N2 can identify moisture-induced degradation thresholds.

- Isothermal Calorimetry : Monitor long-term stability at controlled humidity levels (e.g., 40–80% RH) to simulate storage conditions .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer : Cross-validate findings using orthogonal techniques:

- If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects (e.g., DMSO vs. CDCl3) or probe crystal packing via XRD.

- For IR discrepancies, verify sample preparation (KBr pellet homogeneity) or consider attenuated total reflectance (ATR) FTIR to minimize artifacts. Anchor interpretations to a theoretical framework (e.g., Marcus theory for proton transfer kinetics) to reconcile empirical and computational results .

Q. What theoretical frameworks guide the study of this compound’s reactivity in supramolecular or catalytic applications?

- Methodological Answer : Link research to conceptual models such as:

- Non-covalent Interaction (NCI) Analysis : Map hydrogen-bonding networks in ammonium salts to predict self-assembly behavior.

- Hard-Soft Acid-Base (HSAB) Theory : Rationalize ligand-exchange reactivity in catalytic systems (e.g., coordination with transition metals). Use molecular dynamics (MD) simulations to model solvent effects on reactivity .

Notes on Evidence Utilization

- Synthesis protocols and characterization methods are informed by analogous cyclopropane dicarboxylate systems .

- Safety recommendations extrapolated from structurally related ammonium carboxylates .

- Methodological conflict resolution and theoretical framing derive from principles of evidence-based inquiry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。